2,2'-Methylenebis(octylphenol)
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Overview
Description
2,2’-Methylenebis(octylphenol) is an organic compound that belongs to the class of phenolic compounds. It is characterized by the presence of two octylphenol groups connected by a methylene bridge. This compound is known for its stability and is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(octylphenol) typically involves the reaction of octylphenol with formaldehyde in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the methylene bridge between the two octylphenol molecules. The general reaction can be represented as follows:
[ \text{2 Octylphenol} + \text{Formaldehyde} \rightarrow \text{2,2’-Methylenebis(octylphenol)} ]
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(octylphenol) involves large-scale reactors where octylphenol and formaldehyde are mixed in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature range (typically between 130-160°C) to facilitate the formation of the methylene bridge. After the reaction is complete, the product is purified through distillation or crystallization to obtain high-purity 2,2’-Methylenebis(octylphenol) .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(octylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenolic hydrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Scientific Research Applications
2,2’-Methylenebis(octylphenol) has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers by ultraviolet (UV) radiation.
Biology: Investigated for its effects on microbial communities and plant growth.
Medicine: Studied for its potential antioxidant properties.
Industry: Used as an additive in lubricants and fuels to enhance their stability and performance.
Mechanism of Action
The mechanism of action of 2,2’-Methylenebis(octylphenol) primarily involves its ability to absorb UV radiation and convert it into thermal energy, thereby preventing the degradation of materials exposed to sunlight . This compound interacts with molecular targets such as polymer chains, stabilizing them and extending their lifespan. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting biological systems from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic compound with similar stabilizing properties.
2,2’-Methylenebis(4-methyl-6-tert-octylphenol): Known for its use as an antioxidant in various industrial applications.
Uniqueness
2,2’-Methylenebis(octylphenol) is unique due to its specific structure, which provides enhanced stability and UV absorption properties compared to other similar compounds. Its long octyl chains contribute to its hydrophobic nature, making it particularly effective in non-polar environments.
Properties
CAS No. |
94031-02-4 |
---|---|
Molecular Formula |
C29H48O2 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
6-[(2-hydroxy-1-octylcyclohexa-2,4-dien-1-yl)methyl]-6-octylcyclohexa-1,3-dien-1-ol |
InChI |
InChI=1S/C29H48O2/c1-3-5-7-9-11-15-21-28(23-17-13-19-26(28)30)25-29(24-18-14-20-27(29)31)22-16-12-10-8-6-4-2/h13-14,17-20,30-31H,3-12,15-16,21-25H2,1-2H3 |
InChI Key |
PTXMIYIFKJBRSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(CC=CC=C1O)CC2(CC=CC=C2O)CCCCCCCC |
Origin of Product |
United States |
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